N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex small molecule characterized by:
- A benzo[d][1,3]dioxole-5-carboxamide core (piperonyl group), providing a rigid aromatic scaffold.
- An ethyl linker substituted with a furan-2-yl group and a 4-methoxyphenylsulfonyl moiety.
This compound’s design integrates features from multiple pharmacophoric elements, making it a candidate for diverse biological targets. Below, we compare it with structurally analogous compounds from recent literature.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7S/c1-26-15-5-7-16(8-6-15)30(24,25)20(18-3-2-10-27-18)12-22-21(23)14-4-9-17-19(11-14)29-13-28-17/h2-11,20H,12-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNRBVFQFBPROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.4 g/mol. The compound features a complex structure that includes a furan moiety and a benzo[d][1,3]dioxole core, which are known for their pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating notable antiproliferative activity.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited submicromolar potency against A549 and HeLa cells, suggesting strong anticancer activity.
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Tubulin Polymerization Inhibition : Similar compounds have shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This compound's structural features may enhance its ability to bind to tubulin.
- Cell Cycle Arrest : Studies indicated that treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, effectively halting proliferation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl and furan rings significantly affect biological activity. Electron-donating groups tend to enhance potency, while electron-withdrawing groups reduce it. For instance:
- The presence of a methoxy group on the phenyl ring appears to improve solubility and bioavailability.
- Variations in the sulfonyl group also influence the compound's interaction with target proteins involved in cancer progression .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on Tumor Models : In a xenograft model using A549 cells, administration of this compound resulted in significant tumor size reduction compared to control groups .
- Combination Therapy : Preliminary results suggest that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapy, potentially leading to lower doses and reduced side effects .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide. For instance, derivatives with furan and sulfonyl groups have shown promising results against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 0.29 | Tubulin polymerization inhibition |
| Compound B | MDA-MB-231 (breast cancer) | 0.15 | Induction of apoptosis |
| Compound C | HeLa (cervical cancer) | 0.21 | Cell cycle arrest |
These findings suggest that the structural features of this compound may enhance its efficacy as an anticancer agent through mechanisms such as tubulin inhibition and apoptosis induction .
1.2 Antibacterial Properties
Furan-based compounds have been investigated for their antibacterial activities. For example, studies have shown that certain furan derivatives inhibit bacterial Mur ligases, which are crucial for bacterial cell wall synthesis.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound D | Staphylococcus aureus | Inhibition of MurC-MurF |
| Compound E | Escherichia coli | Moderate inhibition |
These compounds represent potential leads for developing new antibacterial agents, particularly against resistant strains .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of various furan derivatives, this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity with an IC50 value below 0.5 µM in several cases. The study concluded that modifications to the furan and phenyl groups significantly influenced biological activity .
Case Study 2: Antibacterial Testing
A series of furan derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus. The results indicated that compounds containing sulfonamide groups exhibited enhanced activity compared to their non-sulfonated counterparts, suggesting the importance of this functional group in developing new antibiotics .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- HSD-2/HSD-4 : Simpler carboxamides with dimethoxyphenyl groups. Their lack of sulfonyl or furan groups reduces polarity compared to the target compound.
- 4p/4u : Oxoacetamide derivatives with benzo[d][1,3]dioxole cores. The oxo group increases electrophilicity, unlike the target’s carboxamide.
- AR-769 : Shares the sulfonyl group and 4-methoxyphenyl motif but uses a benzimidazole core instead of benzo[d][1,3]dioxole.
Physicochemical Properties
Key Research Findings and Implications
- Structural Uniqueness : The combination of sulfonyl, furan, and methoxyphenyl groups distinguishes the target from simpler analogs like HSD-2/HSD-4 or oxoacetamides .
- Potential Applications: The sulfonyl group may enhance binding to serine proteases or kinases, while the benzo[d][1,3]dioxole core is common in CNS-targeting agents.
- Synthetic Challenges : Multi-functional group incorporation may necessitate air-sensitive steps, as seen in for similar intermediates.
Q & A
Q. What are the key synthetic pathways for preparing N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Carboxamide Formation : React benzo[d][1,3]dioxole-5-carboxylic acid with ethylenediamine derivatives under coupling agents (e.g., EDC/HOBt) .
Sulfonylation : Introduce the 4-methoxyphenylsulfonyl group via sulfonic acid chlorides in the presence of a base (e.g., pyridine) .
Furan Incorporation : Use nucleophilic substitution or Pd-catalyzed cross-coupling to attach the furan-2-yl moiety .
Characterization :
Q. Which spectroscopic and chromatographic techniques are prioritized for structural validation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguous stereochemistry, particularly for the ethyl sulfonyl-furan junction .
- HPLC-PDA/MS : Assess purity (>95%) and detect byproducts from sulfonylation or coupling steps .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., benzodioxole aromatic protons vs. furan protons) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonyl group’s role in bioactivity?
Methodological Answer:
- Synthetic Analogs : Synthesize derivatives with varied sulfonyl substituents (e.g., 4-fluoro, 4-nitro) and compare bioactivity .
- Molecular Docking : Map sulfonyl interactions with target enzymes (e.g., COX-2, kinases) using software like AutoDock Vina .
- Biological Assays : Test analogs in enzyme inhibition assays (IC₅₀ determination) and cell-based models (e.g., anticancer activity in MCF-7 cells) .
Example : demonstrated that methoxy vs. nitro substituents on benzodioxole derivatives altered anticancer potency by 10-fold, highlighting substituent sensitivity .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Orthogonal Assays : Cross-validate results using independent methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
Case Study : In , discrepancies in antioxidant activity between DPPH and ABTS assays were resolved by adjusting pH and solvent polarity .
Q. How are computational methods integrated to predict the compound’s physicochemical properties and toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (>3.0 indicates high lipophilicity), BBB permeability, and CYP450 inhibition .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and carcinogenicity based on structural alerts (e.g., sulfonamide-related idiosyncratic toxicity) .
- MD Simulations : Simulate membrane permeation using GROMACS to optimize bioavailability .
Q. What strategies optimize synthetic yield and scalability for this compound?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos for coupling reactions to reduce side products .
- Solvent Optimization : Replace THF with 2-MeTHF for greener synthesis and easier purification .
- Continuous Flow Systems : Scale sulfonylation steps using microreactors to enhance heat transfer and reaction uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
